molecular formula C26H28N2O10 B10887011 Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate

Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate

Cat. No.: B10887011
M. Wt: 528.5 g/mol
InChI Key: XGEQCLTVQOXKPV-UHFFFAOYSA-N
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Description

Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a decanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate typically involves the esterification of decanedioic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted nitrophenyl derivatives.

Scientific Research Applications

Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate involves its interaction with molecular targets through its nitrophenyl and ester groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4-dinitrophenyl) oxalate: Known for its use in chemiluminescence assays.

    Bis(4-nitrophenyl) carbonate: Utilized in organic synthesis as a reagent.

Uniqueness

Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its decanedioate backbone provides flexibility and stability, while the nitrophenyl groups offer reactivity and potential for various applications.

Properties

Molecular Formula

C26H28N2O10

Molecular Weight

528.5 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate

InChI

InChI=1S/C26H28N2O10/c29-23(19-9-13-21(14-10-19)27(33)34)17-37-25(31)7-5-3-1-2-4-6-8-26(32)38-18-24(30)20-11-15-22(16-12-20)28(35)36/h9-16H,1-8,17-18H2

InChI Key

XGEQCLTVQOXKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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